molecular formula C11H8ClF3N4O B14793399 3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-

3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-

Cat. No.: B14793399
M. Wt: 304.65 g/mol
InChI Key: VCTIJSUGUJBVNY-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)- is a complex organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a chlorophenyl diazenyl group, a methyl group, and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method involves the condensation of hydrazine with an appropriate β-diketone to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)- imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring enhanced bioavailability and resistance to metabolic degradation .

Properties

Molecular Formula

C11H8ClF3N4O

Molecular Weight

304.65 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H8ClF3N4O/c1-19-10(20)8(9(18-19)11(13,14)15)17-16-7-4-2-6(12)3-5-7/h2-5,8H,1H3

InChI Key

VCTIJSUGUJBVNY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=N1)C(F)(F)F)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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